Comprehensive Technical Guide on 6-Chloro-2-imino-2H-chromene-3-carboxamide: Synthesis, Properties, and Applications
Comprehensive Technical Guide on 6-Chloro-2-imino-2H-chromene-3-carboxamide: Synthesis, Properties, and Applications
Executive Summary
Chromene derivatives, particularly 2-imino-2H-chromenes, are privileged scaffolds in medicinal chemistry and organic synthesis. The compound 6-chloro-2-imino-2H-chromene-3-carboxamide (CAS Registry Number: 67231-52-1)[1] represents a highly reactive, halogenated bicyclic system. The presence of the electron-withdrawing chlorine atom at the C6 position significantly modulates the electronic landscape of the benzopyran core, enhancing its lipophilicity and binding affinity toward various biological targets, including apoptotic regulatory proteins.
This whitepaper provides an in-depth analysis of its chemical identity, structural bioinformatics, synthetic methodologies, and pharmacological potential, designed for researchers in drug development and synthetic chemistry.
Structural Bioinformatics & Chemical Identity
The structural uniqueness of 6-chloro-2-imino-2H-chromene-3-carboxamide stems from its highly conjugated system, featuring an imino group (=NH) at C2 and a primary carboxamide (-CONH₂) at C3. This configuration creates a dense network of hydrogen bond donors and acceptors, crucial for target-protein interactions.
Chemical Informatics Representation
To integrate this compound into cheminformatics pipelines (e.g., molecular docking, QSAR models), accurate string representations are required:
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SMILES : NC(=O)C1=Cc2cc(Cl)ccc2OC1=N
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Causality of the SMILES string: The string begins with the primary amide (NC(=O)), connected to the C3 carbon (C1). The double bond (=C) connects to the C4 position, leading into the chlorinated benzene ring (c2cc(Cl)ccc2). The ring closure (OC1=N) denotes the pyran oxygen binding back to the C2 carbon, which is double-bonded to the imino nitrogen.
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InChIKey : While the exact canonical InChIKey for the 6-chloro derivative is algorithmically generated via its specific InChI string, the baseline unsubstituted scaffold (2-imino-2H-chromene-3-carboxamide, CAS 52218-17-4) possesses the InChIKey APPXOPKWRCEMGW-UHFFFAOYSA-N[2]. The substitution of hydrogen for chlorine at C6 alters the structural layer of the InChI hash, increasing the exact mass and lipophilicity.
Physicochemical Properties
The following table summarizes the quantitative data critical for predicting the pharmacokinetic profile of the compound.
| Property | Value | Pharmacological Implication |
| IUPAC Name | 6-chloro-2-imino-2H-chromene-3-carboxamide | Standardized nomenclature for regulatory filing. |
| CAS Number | 67231-52-1[1] | Unique registry identifier for sourcing. |
| Molecular Formula | C₁₀H₇ClN₂O₂ | Defines atomic composition. |
| Molecular Weight | 222.63 g/mol | < 500 Da; complies with Lipinski's Rule of 5. |
| Exact Mass | 222.0196 Da | Used for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 2 (from =NH and -NH₂) | Facilitates target binding (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (from O, O, N) | Enhances aqueous solubility and receptor interaction. |
| LogP (Estimated) | ~1.8 | Optimal lipophilicity for cell membrane permeability. |
Synthetic Methodology: The Knoevenagel-Pinner Cascade
The synthesis of 2-imino-2H-chromene-3-carboxamides is classically achieved via a base-catalyzed multicomponent reaction[3]. The protocol below details a self-validating, one-pot cascade reaction.
Reaction Mechanism
The synthesis relies on the reaction between 5-chloro-2-hydroxybenzaldehyde and 2-cyanoacetamide.
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Carbanion Formation : The secondary amine base (piperidine) deprotonates the active methylene group of 2-cyanoacetamide.
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Knoevenagel Condensation : The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a highly reactive benzylidene intermediate.
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Intramolecular Pinner-type Cyclization : The proximity of the phenolic hydroxyl group to the newly formed electrophilic nitrile carbon enforces an intramolecular nucleophilic attack. This ring closure is thermodynamically driven by the formation of the stable, conjugated benzopyran system, tautomerizing into the final imino product.
Reaction mechanism for the synthesis of 6-chloro-2-imino-2H-chromene-3-carboxamide.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system to ensure high yield and purity while preventing side-reactions.
Reagents:
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5-Chloro-2-hydroxybenzaldehyde (10.0 mmol, 1.56 g)
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2-Cyanoacetamide (10.0 mmol, 0.84 g)
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Piperidine (0.5 mmol, catalytic)
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Absolute ethanol (20 mL)
Procedure:
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Initiation : In a 50 mL round-bottom flask, dissolve the aldehyde and 2-cyanoacetamide in 20 mL of absolute ethanol.
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Causality: Absolute ethanol is strictly required. The presence of water can cause the hydrolysis of the target imino group (=NH) into a 2-oxo-2H-chromene (coumarin) derivative under extended heating[4].
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Catalysis : Add 3-5 drops of piperidine while stirring at room temperature.
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Causality: Piperidine acts as a strong secondary amine base to deprotonate the active methylene, while also possessing the nucleophilicity to form a transient enamine intermediate, accelerating the condensation.
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Execution : Heat the mixture to reflux (78°C) for 2 to 4 hours.
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In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Ethyl acetate:Hexane, 1:2). The reaction is complete when the UV-active aldehyde spot disappears and a new, highly fluorescent spot (under 365 nm UV) appears at a lower Rf, indicating the formation of the extended conjugated chromene system.
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Isolation : Allow the mixture to cool to room temperature. Filter the resulting yellow crystalline precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted precursors.
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Purification : Recrystallize from a DMF/ethanol mixture to yield pure target compound.
Analytical Validation Markers
To confirm the structural integrity of the synthesized product, the following spectroscopic markers must be observed:
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FT-IR : Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of the primary amide C=O stretch (~1690 cm⁻¹), the imino C=N stretch (~1636 cm⁻¹), and broad N-H stretching bands (3100–3400 cm⁻¹)[4].
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¹H NMR (DMSO-d₆) : A broad singlet around 8.5 ppm corresponding to the =NH proton, and a pair of singlets around 7.5–7.8 ppm for the -NH₂ protons. The C4 vinylic proton typically appears as a distinct singlet around 8.0 ppm.
Pharmacological Profile & Mechanism of Action
Chromene-3-carboxamides are extensively documented for their potent biological activities, primarily acting as anticancer, antimicrobial, and antioxidant agents[3]. The 6-chloro substitution specifically enhances lipophilic interactions within the hydrophobic pockets of target proteins.
Apoptosis Induction Pathway
One of the primary pharmacological applications of halogenated 2-imino-2H-chromenes is the induction of apoptosis in cancer cell lines. These compounds frequently act as BH3-mimetics, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
By inhibiting Bcl-2, the chromene derivative frees pro-apoptotic proteins (Bax/Bak), which oligomerize and puncture the mitochondrial outer membrane. This permeabilization releases cytochrome c into the cytosol, triggering the caspase cascade and ultimately leading to programmed cell death.
Proposed intrinsic apoptotic pathway induced by chromene-3-carboxamide derivatives.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 598873, 2-Imino-2H-chromene-3-carboxamide." PubChem,[Link].
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Ali, T. E., Assiri, M. A., El-Shaaer, H. M., & Hassanin, N. M. (2019). "Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides." ResearchGate,[Link].
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Ali, T. E., et al. (2018). "Reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus sulfides: Synthesis of novel 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d][1,3,2]diaza-phosphinines." Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis,[Link].
